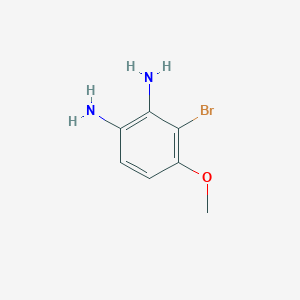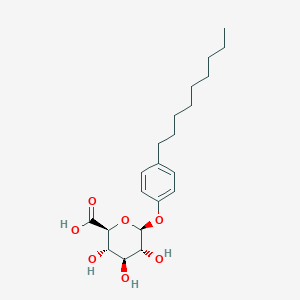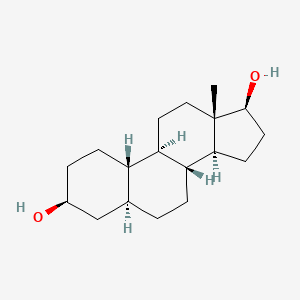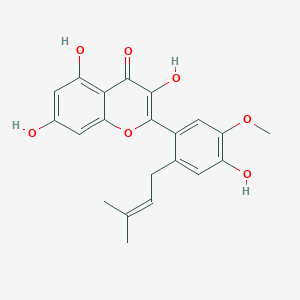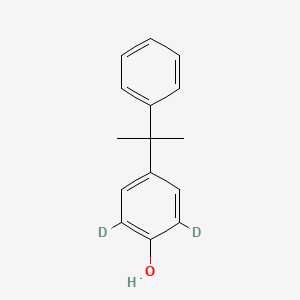![molecular formula C16H14FNO7 B13434589 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound known for its significant applications in the field of medicine, particularly as an antibiotic. This compound is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves multiple steps, starting from the appropriate fluoroquinolone precursor. The process typically includes:
Fluorination: Introduction of the fluorine atom at the 7th position.
Cyclization: Formation of the tricyclic structure.
Oxidation and Reduction: To achieve the desired functional groups.
Hydrolysis: To introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed as an antibiotic for treating various bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacokinetic properties and a specific spectrum of antibacterial activity. Its tricyclic structure and the presence of the dihydroxypropanoyl group contribute to its unique behavior compared to other fluoroquinolones.
Eigenschaften
Molekularformel |
C16H14FNO7 |
|---|---|
Molekulargewicht |
351.28 g/mol |
IUPAC-Name |
6-(2,3-dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H14FNO7/c1-6-5-25-15-11(14(22)10(20)4-19)9(17)2-7-12(15)18(6)3-8(13(7)21)16(23)24/h2-3,6,10,19-20H,4-5H2,1H3,(H,23,24) |
InChI-Schlüssel |
YSZIXENOUNYOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C(=O)C(CO)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



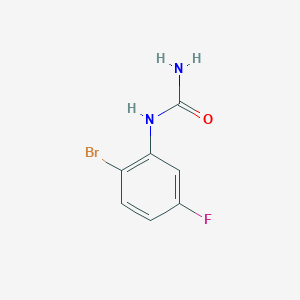
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
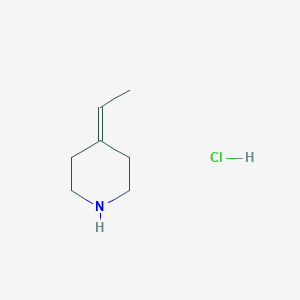
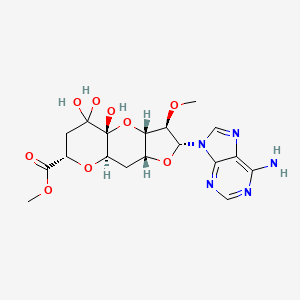
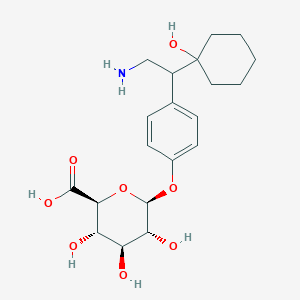


![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
